Regioselective Boc Protection at the 3-Position while Retaining a Free 4-Amino Group
The target compound incorporates a Boc group at the 3-amino position while leaving the 4-amino group unprotected. This specific regioisomer is critical because the alternative regioisomer—4-(Boc-amino)benzoic acid (CAS 66493-39-8)—lacks the free aromatic amine entirely, preventing its use as a branching point for bidirectional chain growth. The difference in the number of reactive amines is binary (2 vs. 1), and this regiochemical precision is essential for constructing turn-inducing peptidomimetic scaffolds that require both a C-terminal attachment point and an N-terminal amine for backbone extension .
| Evidence Dimension | Number of free amine handles for sequential coupling |
|---|---|
| Target Compound Data | 2 (1 Boc-protected amine, 1 free aromatic amine) |
| Comparator Or Baseline | Boc-4-aminobenzoic acid (CAS 66493-39-8): 1 (only Boc-protected amine, no free aromatic amine) |
| Quantified Difference | +100% (2 vs 1 reactive amine sites) |
| Conditions | Standard solid-phase peptide synthesis (SPPS) or solution-phase amide coupling |
Why This Matters
This directly impacts procurement: researchers requiring a building block for iterative, bidirectional peptide elongation cannot use single-amine Boc analogs and must source this specific regioisomer.
